Methyl 2-((3R,4S)-4-aminopyrrolidin-3-yl)acetate dihydrochloride
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Overview
Description
Methyl 2-((3R,4S)-4-aminopyrrolidin-3-yl)acetate dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the amino group and the ester functionality in its structure makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3R,4S)-4-aminopyrrolidin-3-yl)acetate dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Esterification: The ester functionality is introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3R,4S)-4-aminopyrrolidin-3-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-((3R,4S)-4-aminopyrrolidin-3-yl)acetate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-((3R,4S)-4-aminopyrrolidin-3-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with similar ester and amino functionalities, used in the synthesis of complex molecules.
N-{(3R,4S)-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}-N’-(3-chlorobenzyl)ethane-1,2-diamine: A compound with a similar pyrrolidine ring structure, used in drug development.
Uniqueness
Methyl 2-((3R,4S)-4-aminopyrrolidin-3-yl)acetate dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its combination of an amino group and ester functionality within a pyrrolidine ring makes it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 2-[(3R,4S)-4-aminopyrrolidin-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)2-5-3-9-4-6(5)8;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6-;;/m1../s1 |
InChI Key |
QBPXDGDHTNZNPX-BNTLRKBRSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CNC[C@H]1N.Cl.Cl |
Canonical SMILES |
COC(=O)CC1CNCC1N.Cl.Cl |
Origin of Product |
United States |
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